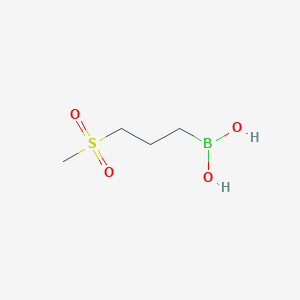
(3-Methanesulfonylpropyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methanesulfonylpropyl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry and industry. This compound is characterized by the presence of a boronic acid group attached to a propyl chain, which is further substituted with a methanesulfonyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methanesulfonylpropyl)boronic acid typically involves the reaction of an appropriate organometallic reagent with a borate ester. One common method is the electrophilic trapping of an organometallic reagent, such as a Grignard reagent or an organolithium compound, with a boric ester like trimethyl borate. The reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of protective groups and phase-switching protocols can also be employed to streamline the synthesis and purification processes .
Análisis De Reacciones Químicas
Types of Reactions
(3-Methanesulfonylpropyl)boronic acid can undergo a variety of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly basic pH .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in Suzuki–Miyaura coupling reactions, the major products are biaryl compounds, while oxidation reactions may yield boronic esters or borates .
Aplicaciones Científicas De Investigación
(3-Methanesulfonylpropyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which (3-Methanesulfonylpropyl)boronic acid exerts its effects is largely dependent on its ability to form reversible covalent bonds with diols and other nucleophiles. In the context of the Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium complex, transferring its organic group to the palladium and forming a new carbon-carbon bond . This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (3-Methanesulfonylpropyl)boronic acid include other boronic acids and boronic esters, such as phenylboronic acid, pinacol boronic ester, and catechol boronic ester .
Uniqueness
What sets this compound apart from other boronic acids is the presence of the methanesulfonyl group, which can influence its reactivity and solubility. This functional group can also provide additional sites for chemical modification, making the compound versatile for various applications .
Propiedades
Fórmula molecular |
C4H11BO4S |
|---|---|
Peso molecular |
166.01 g/mol |
Nombre IUPAC |
3-methylsulfonylpropylboronic acid |
InChI |
InChI=1S/C4H11BO4S/c1-10(8,9)4-2-3-5(6)7/h6-7H,2-4H2,1H3 |
Clave InChI |
ZQIKWQTWONRKAJ-UHFFFAOYSA-N |
SMILES canónico |
B(CCCS(=O)(=O)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-2-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]ethan-1-amine hydrochloride](/img/structure/B13463036.png)
![2-{4-[Imino(methyl)oxo-lambda6-sulfanyl]phenyl}acetic acid hydrochloride](/img/structure/B13463051.png)
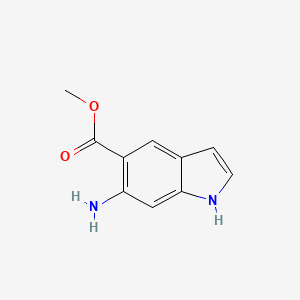
![Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13463055.png)
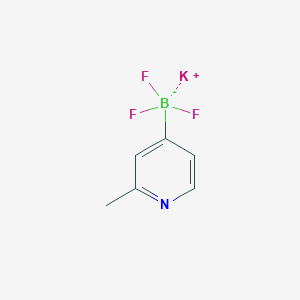
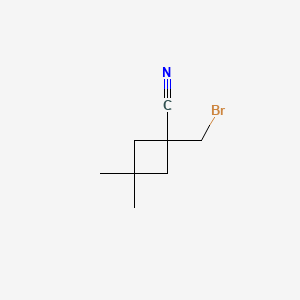

![tert-butyl N-{7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}carbamate](/img/structure/B13463077.png)
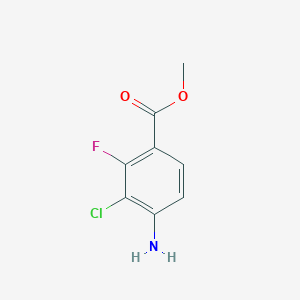

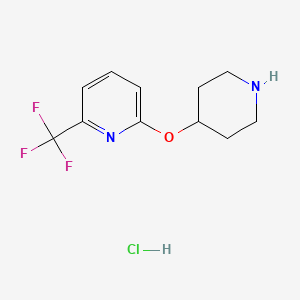
![3-Iodo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B13463102.png)
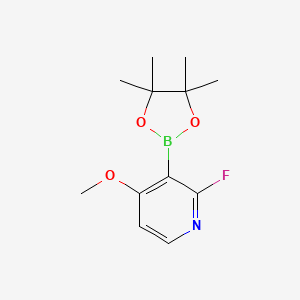
![8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13463113.png)
